molecular formula C17H18FNO2 B5536350 N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5536350
M. Wt: 287.33 g/mol
InChI Key: BLVZGLUUTRQOIU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is an acetamide derivative featuring a 4-fluorophenyl group linked via an acetamide bridge to a 2-isopropylphenoxy moiety. This compound is structurally analogous to several bioactive molecules, including α-glucosidase inhibitors, anticancer agents, and enzyme modulators, as evidenced by its shared core with derivatives reported in the literature .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(2)15-5-3-4-6-16(15)21-11-17(20)19-14-9-7-13(18)8-10-14/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVZGLUUTRQOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-(propan-2-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Introduction of the Fluorophenyl Group: The phenoxyacetamide intermediate is then reacted with 4-fluoroaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties
N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of substituted phenylacetamides have shown promising results as protease inhibitors, which can be crucial in cancer therapy . The modification of the phenyl ring and the introduction of fluorine atoms enhance the compound's biological activity and selectivity towards cancer cells.

1.2 Anti-inflammatory and Analgesic Effects
The compound is also being studied for its anti-inflammatory and analgesic properties. Similar compounds have demonstrated effectiveness in reducing inflammation and pain, making them suitable candidates for developing new therapeutic agents . The mechanism of action is thought to involve the inhibition of specific enzymes and pathways related to inflammation.

Agricultural Applications

2.1 Herbicide Development
this compound has applications in agricultural science as a potential herbicide. Its structural characteristics may allow it to act on specific plant growth pathways, thereby controlling unwanted vegetation without harming crops . Studies on related compounds indicate their effectiveness in targeting specific biochemical pathways in plants, suggesting a viable route for developing selective herbicides.

Synthesis and Structural Analysis

3.1 Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions, including acylation and substitution reactions. For example, one method includes reacting 4-fluoroaniline with appropriate acetic acid derivatives under controlled conditions to yield the desired product .

3.2 Crystal Structure Analysis
Recent studies have employed techniques like Hirshfeld surface analysis to understand the molecular interactions within the crystal structure of similar compounds. This analysis helps in predicting the compound's behavior in biological systems and its interaction with target molecules .

Case Studies and Research Findings

Study Focus Findings
Rani et al. (2014)Anticancer ActivityDemonstrated cytotoxic effects against multiple cancer cell lines using phenylacetamide derivatives.
Hussein et al. (2019)DHFR InhibitionShowed that substituted acetamides can inhibit dihydrofolate reductase, a key enzyme in cancer metabolism .
Gu ¨zel-Akdemir et al. (2020)Antimycobacterial AgentsEvaluated new derivatives for potential use against tuberculosis .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

  • N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) Substituents: n-butyl group instead of 4-fluorophenyl. Synthesis: Method C using K₂CO₃/KI yields 82% (white solid, m.p. 75°C) . Key Difference: The butyryl and n-butyl groups enhance lipophilicity compared to the fluorophenyl-isopropyl combination.
  • LBJ-01 (2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide) Substituents: 3-cyanopyridinyloxy group replaces the isopropylphenoxy moiety. Synthesis: Pd-catalyzed coupling yields 43% . Activity: Acts as an indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor, demonstrating the impact of heterocyclic substituents on enzyme targeting .
  • Compound 7d (2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide) Substituents: Thiadiazole-pyridinyl scaffold with fluorophenoxy. Activity: Exhibits potent cytotoxicity (IC₅₀ = 1.8 µM on Caco-2 cells), highlighting the role of fused heterocycles in anticancer activity .

Functional Group Variations

  • N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride Substituents: Isopropylamino group replaces the phenoxy linker. Property: The protonated amino group enhances solubility, contrasting with the ether-linked phenoxy group in the target compound .
  • NUCC-0200590 (N-(4-chlorobenzyl)-2-((4’-fluoro-3-((4-methylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-yl)oxy)acetamide)

    • Substituents : Biphenyl core with a piperazine-methyl group.
    • Application : Demonstrates efficacy in neuronal TRIP8b–HCN interaction inhibition, emphasizing the importance of extended aromatic systems and tertiary amines in CNS-targeted molecules .

Key Research Findings and Implications

  • Structural Flexibility : The acetamide backbone accommodates diverse substituents, enabling tailored physicochemical and biological properties.
  • Fluorine Impact : The 4-fluorophenyl group consistently improves metabolic stability and target affinity across analogues .
  • Synthetic Challenges : Lower yields in complex derivatives (e.g., LBJ-01 at 43% vs. 82% for simpler analogues) highlight the trade-off between structural complexity and synthetic efficiency .

Biological Activity

N-(4-fluorophenyl)-2-[2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This compound features a unique structure characterized by a fluorophenyl group and a phenoxyacetamide moiety, which may confer specific pharmacological properties. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps:

  • Preparation of the Phenoxy Group : The phenol derivative is synthesized through electrophilic aromatic substitution.
  • Acylation : The phenoxy compound is then acylated with an appropriate acylating agent to form the acetamide structure.
  • Fluorination : The introduction of the fluorine atom at the para position on the phenyl ring is achieved through halogenation methods.

The final product exhibits distinct physical and chemical properties, including solubility and stability, which can be crucial for its biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
  • Receptor Modulation : It could interact with various receptors, altering signaling pathways that influence cell growth and apoptosis.

Antimicrobial and Anticancer Properties

Research has shown that this compound exhibits significant antimicrobial and anticancer activities:

  • Antimicrobial Activity : Studies indicate that this compound demonstrates activity against various bacterial strains, suggesting potential use as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies have reported that this compound can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications to the acetamide group can significantly alter its potency and selectivity.

Compound VariationBiological ActivityIC50 (µM)Selectivity Index
Original CompoundAnticancer0.4134316.9
4-AcetamidophenoxyReduced Activity1.9029.043
4-FluorophenoxyEnhanced Activity0.5795171.8

Study on Antiplasmodial Activity

A study evaluated the antiplasmodial activity of related compounds, revealing that modifications to the phenoxy group significantly impacted efficacy against Plasmodium falciparum. The original compound showed peak activity at sub-micromolar concentrations, indicating a strong potential for development as an antimalarial agent .

Cytotoxicity Assessment

In cytotoxicity assays against human cell lines, this compound exhibited varying levels of toxicity depending on structural modifications. The original compound had an IC50 value indicating moderate toxicity, while some derivatives showed increased cytotoxic effects .

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